1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole
Description
1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a sulfonyl group and halogenated phenyl rings
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-17-12-4-2-3-5-13(12)18(9)21(19,20)14-7-6-10(16)8-11(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHHNUXPGXOXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable benzimidazole precursor, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole exerts its effects is primarily through its interaction with biological molecules. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The halogenated phenyl rings may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylindole
- 1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylthiazole
- 1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylpyrrole
Comparison: Compared to these similar compounds, 1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole is unique due to its benzimidazole core, which provides distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
